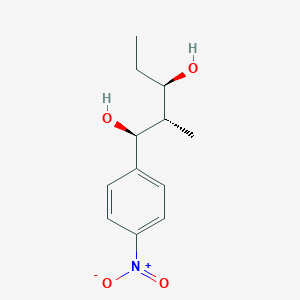
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is an organic compound characterized by its unique stereochemistry and functional groups The compound features a nitrophenyl group, a methyl group, and two hydroxyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol typically involves multi-step organic reactions. A common approach might include:
Starting Material: Selection of an appropriate starting material such as a substituted benzene derivative.
Nitration: Introduction of the nitro group via nitration using nitric acid and sulfuric acid.
Alkylation: Formation of the pentane backbone through alkylation reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Stereoselective Synthesis: Ensuring the correct stereochemistry through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds with specific biological activities.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the hydroxyl groups might participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol: A stereoisomer with different spatial arrangement.
2-Methyl-1-(4-aminophenyl)pentane-1,3-diol: A compound with an amine group instead of a nitro group.
2-Methyl-1-(4-nitrophenyl)butane-1,3-diol: A compound with a shorter carbon chain.
Uniqueness
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is unique due to its specific stereochemistry and combination of functional groups, which can result in distinct chemical reactivity and biological activity.
Biological Activity
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H17N O4
- CAS Number : 180061-09-0
- Molecular Weight : 239.27 g/mol
- Structure : The compound features a pentane backbone with a nitrophenyl group and hydroxyl functionalities that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:
- Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
Antioxidant Activity
A study published in the Journal of Organic Chemistry explored the antioxidant potential of related compounds. It was found that hydroxyl groups significantly enhance the ability to scavenge free radicals, which is critical for protecting cells from oxidative damage .
Neuroprotective Effects
In a recent investigation into neuroprotective agents, this compound was assessed for its effects on neuronal cell cultures. The results indicated that the compound could reduce apoptosis in neurons subjected to oxidative stress. The mechanism was proposed to involve modulation of intracellular signaling pathways related to cell survival .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Properties | Demonstrated significant free radical scavenging activity. |
| Study 2 | Neuroprotection | Reduced neuronal apoptosis under oxidative stress conditions. |
| Study 3 | Pharmacological Profiling | Showed potential as a lead compound for CNS disorders due to its favorable bioactivity profile. |
The biological effects of this compound are likely mediated through:
- Hydroxyl Group Interaction : The presence of hydroxyl groups may enhance hydrogen bonding with cellular targets.
- Nitrophenyl Group Contribution : The nitrophenyl moiety may play a role in electron transfer processes crucial for antioxidant activity.
Properties
CAS No. |
918799-07-2 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(1S,2S,3R)-2-methyl-1-(4-nitrophenyl)pentane-1,3-diol |
InChI |
InChI=1S/C12H17NO4/c1-3-11(14)8(2)12(15)9-4-6-10(7-5-9)13(16)17/h4-8,11-12,14-15H,3H2,1-2H3/t8-,11+,12-/m0/s1 |
InChI Key |
FOOWCZAPFNVTAR-AXTRIDKLSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Canonical SMILES |
CCC(C(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















